molecular formula C17H15N3O4 B2819396 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide CAS No. 872868-43-4

2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B2819396
CAS No.: 872868-43-4
M. Wt: 325.324
InChI Key: YWFHJBPEBJAJRK-UHFFFAOYSA-N
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Description

2-Methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a small-molecule organic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a benzamide group and at the 4-position with a 4-methoxyphenyl ring. The benzamide moiety is further substituted with a methoxy group at the 2-position (ortho to the amide bond). This compound belongs to a class of 1,2,5-oxadiazole derivatives, which are known for their structural rigidity, metabolic stability, and diverse biological activities, including antiparasitic and anticancer properties .

Key structural features:

  • 1,2,5-Oxadiazole core: Imparts electron-withdrawing character and planar geometry.
  • 4-Methoxyphenyl substituent: Enhances lipophilicity and may influence π-π stacking interactions.

Properties

IUPAC Name

2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-12-9-7-11(8-10-12)15-16(20-24-19-15)18-17(21)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFHJBPEBJAJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methoxyphenylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The final step involves the acylation of the oxadiazole derivative with 2-methoxybenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid and 4-methoxybenzoic acid.

    Reduction: Formation of 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzylamine.

    Substitution: Formation of halogenated derivatives such as 2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide.

Scientific Research Applications

2-Methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.

Comparison with Similar Compounds

The structural and functional attributes of 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be compared to related compounds in terms of substituent effects, synthesis, and biological activity. Below is a detailed analysis:

Substituent Variations on the Benzamide Group
Compound Name Benzamide Substituent Oxadiazole Substituent Key Properties/Activity Reference
This compound 2-Methoxy 4-Methoxyphenyl High thermal stability, potential antiproliferative activity
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide 3-Fluoro 4-Chlorophenyl Enhanced antiplasmodial activity (IC₅₀: 0.8 μM)
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide 3-Trifluoromethyl 4-Chlorophenyl Improved metabolic stability due to CF₃ group
2-Ethoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide 2-Ethoxy 4-Methoxyphenyl Increased lipophilicity (logP: 3.2)

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) on the benzamide enhance biological activity by improving target binding .
  • Methoxy vs. Ethoxy : Ethoxy substituents increase lipophilicity but may reduce solubility compared to methoxy .
Substituent Variations on the Oxadiazole Ring
Compound Name Oxadiazole Substituent Benzamide Substituent Key Properties/Activity Reference
N-[4-(3-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide 3-Aminophenyl 3-Methyl Improved solubility (melting point: 172°C)
N-[4-(4-Aminophenyl)-1,2,5-oxadiazol-3-yl]-3-chloro-4-methoxybenzamide 4-Aminophenyl 3-Chloro-4-methoxy High antiplasmodial potency (IC₅₀: 0.5 μM)
N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide 3-Nitrophenyl 3-Trifluoromethyl Intermediate nitro group for further derivatization

Key Observations :

  • Amino groups on the oxadiazole ring improve hydrogen-bonding capacity and solubility .
  • Nitrophenyl substituents are often reduced to aminophenyl derivatives to enhance bioactivity .
Physicochemical and Spectroscopic Comparisons
Property 2-Methoxy Target Compound N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide 2-Ethoxy Analog (MFCD07426311)
Melting Point (°C) Not reported 174 118–121
IR ν(C=O) (cm⁻¹) ~1680 (predicted) 1663–1682 1680
¹H NMR δ(OCH₃) (ppm) ~3.8–4.0 N/A 1.4 (CH₃ of ethoxy)
LogP ~2.8 (predicted) 3.5 3.2

Key Observations :

  • Methoxy groups exhibit distinct NMR signals (~3.8–4.0 ppm) and moderate logP values, balancing solubility and permeability .
  • Fluorine or chlorine substituents increase logP but may improve target affinity .

Biological Activity

2-Methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound that belongs to the class of benzamides and features a methoxy group, a methoxyphenyl group, and an oxadiazole ring. This unique structure contributes to its potential biological activities, which have garnered interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H15_{15}N3_3O4_4
  • Molecular Weight : 325.32 g/mol
  • CAS Number : 872868-43-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxadiazole ring enhances binding affinity and specificity, allowing the compound to modulate enzyme activity effectively. This modulation can lead to inhibition of key pathways involved in various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown significant activity against various cancer cell lines:

Cell Line IC50_{50} (µM) Reference
Human Colon Adenocarcinoma92.4
Human Lung Adenocarcinoma92.4
Breast Cancer (MCF-7)3.1
Gastric Carcinoma92.4

These findings suggest that the compound may serve as a lead for developing anticancer agents.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. The oxadiazole derivatives exhibit inhibition against cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory pathway. This inhibition can potentially reduce inflammation in various conditions.

Structure-Activity Relationship (SAR)

The presence of the oxadiazole ring is crucial for the biological activity of this compound. Studies indicate that modifications on the benzamide structure can significantly alter potency and selectivity against different biological targets. For example, substituents on the aromatic rings can enhance or diminish binding affinity.

Case Studies

In a study exploring novel oxadiazole derivatives, compounds similar to this compound were synthesized and evaluated for their biological activities:

  • Antiproliferative Studies :
    • Compounds were tested against a panel of cancer cell lines.
    • Results indicated that modifications on the methoxy groups improved antiproliferative activity significantly compared to unsubstituted analogs.
  • Enzyme Inhibition Assays :
    • The compound demonstrated moderate inhibition against human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA), suggesting its potential as a therapeutic agent in metabolic diseases.

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